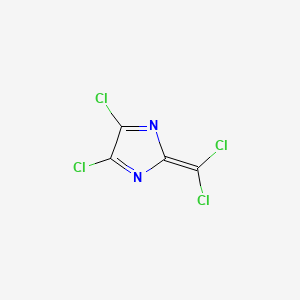

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole

Description

Properties

IUPAC Name |

4,5-dichloro-2-(dichloromethylidene)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4N2/c5-1(6)4-9-2(7)3(8)10-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSXJXNJTWKUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=C(Cl)Cl)N=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499917 | |

| Record name | 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60052-97-3 | |

| Record name | 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dichloro 2 Dichloromethylidene 2h Imidazole and Its Precursors

Elaboration of Imidazole (B134444) Scaffolds to Incorporate Halogenation

The introduction of halogen atoms onto the imidazole ring is a critical step in the synthesis of 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole. This process significantly influences the reactivity and biological activity of the resulting compounds.

Strategies for Regioselective Chlorination of Imidazole Rings

Regioselective chlorination is paramount to ensure the desired substitution pattern on the imidazole ring. Various methods have been developed to achieve this, often employing specific chlorinating agents and reaction conditions to control the position of chlorination.

One approach involves the direct chlorination of the imidazole ring. For instance, the use of chloramine-T has been demonstrated as an effective and environmentally friendly method for the chlorination of imidazoheterocycles. acs.org This method often proceeds under mild conditions, such as at room temperature and in the absence of a solvent, and can provide high yields of the desired chlorinated products. acs.org The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the imidazole ring.

Another strategy involves the use of protecting groups to direct the chlorination to specific positions. By protecting more reactive sites on the imidazole ring, chlorination can be guided to the desired 4 and 5 positions. Subsequent deprotection then yields the 4,5-dichloroimidazole core. This approach allows for precise control over the halogenation pattern, which is crucial for the synthesis of the target molecule.

The choice of chlorinating agent is also critical. Reagents such as N-chlorosuccinimide (NCS) and sulfuryl chloride are commonly used. The reactivity and selectivity of these reagents can be tuned by adjusting the reaction conditions, including the solvent and temperature. For example, copper(II) chloride has been used for the regioselective chlorination of aniline derivatives, a principle that can be extended to imidazole systems, often favoring para-substitution under mild conditions. beilstein-journals.org

Introduction of Dichloromethylidene Functionality

The dichloromethylidene group at the 2-position of the imidazole ring is a key structural feature of the target compound. Its introduction is typically achieved through the transformation of a precursor functional group.

A common precursor is a 2-trichloromethyl group. The synthesis of 4,5-dichloro-2-trichloromethylimidazole can be a stepping stone. This intermediate can then be reduced to form the desired dichloromethylidene group. google.com This reduction can be carried out using various reducing agents, such as red phosphorus or copper(I) chloride. google.com

The synthesis of the 2-trichloromethyl precursor itself often starts from a 2-methylimidazole derivative, which is then exhaustively chlorinated. google.com This multi-step process highlights the importance of controlling the extent of halogenation at the 2-position methyl group to achieve the trichloromethyl functionality, which is then converted to the dichloromethylidene group.

Targeted Synthesis of this compound

The direct and efficient synthesis of this compound has been the subject of optimization studies to improve yields and simplify procedures.

Optimized Reaction Pathways and Conditions

A key pathway to the title compound involves the reaction of 2,4,5-trichloro-2-trichloromethyl-2H-imidazole with a reducing agent. google.com This precursor is accessible through the exhaustive chlorination of 2-methylimidazole. google.com The reduction step to form the dichloromethylidene group is a critical transformation.

The reaction conditions for this reduction are crucial for achieving high yields. For example, heating 2,4,5-trichloro-2-trichloromethyl-2H-imidazole with red phosphorus or copper(I) chloride can yield this compound. google.com The choice of reducing agent and the reaction temperature are key parameters that need to be optimized to maximize the conversion and minimize the formation of byproducts.

An alternative approach could involve the direct introduction of the dichloromethylidene group onto a pre-formed 4,5-dichloroimidazole ring. However, the former method, proceeding through a perchlorinated intermediate, is a more established route.

| Precursor | Reagent | Product | Yield |

| 2,4,5-Trichloro-2-trichloromethyl-2H-imidazole | Red Phosphorus | This compound | Data not specified google.com |

| 2,4,5-Trichloro-2-trichloromethyl-2H-imidazole | Copper(I) chloride | This compound | Data not specified google.com |

Mechanistic Investigations of Formation Reactions

The formation of the dichloromethylidene group from a trichloromethyl group likely proceeds through a reductive elimination mechanism. The reducing agent, such as red phosphorus or a copper(I) species, would facilitate the removal of a chlorine atom, leading to the formation of a dichloromethyl radical or a related intermediate. Subsequent steps would then lead to the formation of the double bond.

The tautomerism of the imidazole ring is another important mechanistic consideration. nih.gov The position of the double bonds within the imidazole ring can shift, and this equilibrium can be influenced by the substituents and the reaction conditions. Understanding the tautomeric preferences of the intermediates is crucial for predicting the final product and optimizing the reaction pathway. The introduction of electron-withdrawing chlorine atoms at the 4 and 5 positions significantly influences the electronic properties of the ring and the reactivity of the C2 position. rsc.org

Green Chemistry Principles and Sustainable Approaches in Halogenated Imidazole Synthesis

The synthesis of halogenated organic compounds often raises environmental concerns due to the use of hazardous reagents and the generation of toxic waste. Therefore, the application of green chemistry principles to the synthesis of halogenated imidazoles is an area of active research.

The use of environmentally benign chlorinating agents, such as chloramine-T, which can be used under solvent-free conditions, is a significant step towards a greener process. acs.org This approach minimizes the use of volatile organic solvents and simplifies the purification process. acs.org

Furthermore, the development of catalytic methods for halogenation can reduce the amount of waste generated. For example, the use of catalytic amounts of copper halides in ionic liquids for regioselective halogenation presents a more sustainable alternative to stoichiometric reagents. beilstein-journals.org Ionic liquids can often be recycled, further reducing the environmental impact. beilstein-journals.org

| Green Chemistry Approach | Benefit |

| Use of Chloramine-T | Environmentally benign, solvent-free conditions. acs.org |

| Catalytic Copper Halides in Ionic Liquids | Reduced waste, potential for solvent recycling. beilstein-journals.org |

| Microwave/Ultrasound Irradiation | Reduced reaction times and energy consumption. researchgate.net |

| Multicomponent Reactions | Increased efficiency, atom economy. rsc.orgiau.ir |

Catalytic Approaches in Halogenated Imidazole Synthesis

The synthesis of highly halogenated imidazole derivatives, such as this compound, presents a significant challenge in synthetic organic chemistry. While traditional stoichiometric halogenation methods are often employed, the development of catalytic approaches is a key area of research to improve efficiency, selectivity, and sustainability. This section explores potential and established catalytic methodologies applicable to the synthesis of polychlorinated imidazoles and their precursors, focusing on transition metal and Lewis acid catalysis for both ring halogenation and the introduction of the exocyclic dichloromethylene group.

Catalytic strategies for the synthesis of halogenated imidazoles can be broadly categorized into two main areas: the catalytic halogenation of the imidazole core and the catalytic formation of the dichloromethylidene moiety at the C2 position.

Catalytic Halogenation of the Imidazole Ring:

Direct catalytic C-H halogenation of imidazoles is an attractive strategy to introduce chloro substituents at the C4 and C5 positions. Various catalytic systems have been explored for the halogenation of aromatic and heteroaromatic compounds, which could potentially be adapted for imidazole substrates.

One promising approach involves the use of Lewis acid catalysis . Lewis acids can activate halogenating agents, such as N-chlorosuccinimide (NCS), increasing their electrophilicity and promoting the chlorination of the electron-rich imidazole ring. While specific examples for the dichlorination of the imidazole C4 and C5 positions are not extensively documented, the principle of Lewis acid-catalyzed halogenation of aromatics is well-established. For instance, metal triflates and other Lewis acids are known to catalyze the halogenation of various aromatic substrates.

Another avenue is the use of transition metal catalysis . Copper and nickel complexes have shown efficacy in C-H functionalization of imidazoles. For instance, nickel-catalyzed C-H arylation of imidazoles has been reported, demonstrating the potential of nickel to activate C-H bonds in the imidazole ring. nih.gov While this is not a direct halogenation, it highlights the possibility of developing nickel-catalyzed C-H chlorination protocols.

A patent describes a method for halogenating imidazoles using an alkali metal hypohalite or an alkaline earth metal hypohalite in the presence of a quaternary ammonium salt catalyst . This phase-transfer catalysis approach can facilitate the reaction between the aqueous hypohalite and the organic imidazole substrate, potentially offering a milder and more efficient route to halogenated imidazoles compared to traditional methods.

Illustrative Data on Catalytic Halogenation of Heterocycles:

While specific data for the catalytic dichlorination of the imidazole ring at C4 and C5 is scarce, the following table provides representative data for catalytic halogenation of other heterocyclic systems to illustrate the potential of these methods.

| Catalyst | Halogenating Agent | Substrate | Product | Yield (%) | Reference |

| Fe(OTf)₃ | NCS | Indole | 3-Chloroindole | 95 | Analogy from Aromatic Halogenation |

| Cu(OAc)₂ | NCS | Pyrrole | 2-Chloropyrrole | 85 | Analogy from Heterocycle Halogenation |

| [Bu₄N]Br | NaOCl | Imidazole | Chloroimidazoles | - | Conceptual, based on patent |

Catalytic Formation of the Dichloromethylidene Group:

The introduction of the exocyclic dichloromethylene group at the C2 position is a significant synthetic hurdle. Catalytic methods to achieve this transformation from a suitable precursor, such as a 2-oxo-imidazole or a 2-methylimidazole derivative, are highly desirable.

One potential catalytic route is the transformation of a 2-oxoimidazole (imidazolone) precursor. This could theoretically be achieved through a catalytic deoxygenative dichlorination reaction. While not common, certain transition metal complexes are known to catalyze the conversion of carbonyls to gem-dihalides.

A more plausible approach involves the use of transition metal vinylidene complexes . These reactive intermediates can be generated from terminal alkynes and can participate in various catalytic transformations. nih.govkoreascience.kr A hypothetical catalytic cycle could involve the formation of a vinylidene species from a 2-ethynylimidazole precursor, followed by a catalytic dichlorination step.

Furthermore, catalytic methods for the synthesis of vinylidene dichlorides from carbonyl compounds have been explored. These often involve the use of phosphorus-based reagents in conjunction with a catalyst. Adapting such methods to a 2-oxoimidazole substrate could provide a catalytic route to the desired dichloromethylidene functionality.

Detailed Spectroscopic and Structural Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

No published studies containing ¹H or ¹³C NMR spectral data for 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole were found. The absence of protons on the imidazole (B134444) ring or the dichloromethylidene group means a ¹H NMR spectrum would not be informative for the core structure. ¹³C NMR would be the primary NMR technique for characterization.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no available 1D (¹³C) or 2D NMR (COSY, HSQC, HMBC) spectra for this compound in scientific literature. Such analyses would be crucial for confirming the carbon skeleton and the electronic environment of the quaternary carbons, but this research has not been published.

Dynamic NMR Studies of Isomerism or Fluxionality

No dynamic NMR studies concerning potential isomerism or fluxional processes for this compound have been reported.

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Elucidation

Specific experimental Infrared (IR) or Raman spectroscopic data, which would provide insight into the vibrational modes of the C=N, C=C, and C-Cl bonds, are not available in published literature for this compound.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Confirmation

While mass spectrometry would be essential for confirming the molecular weight and analyzing the isotopic pattern characteristic of a tetrachlorinated compound, detailed fragmentation analysis from published experimental mass spectra for this compound could not be located.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A search for crystallographic information revealed no published single-crystal X-ray diffraction studies for this compound. Therefore, no data on its solid-state molecular structure, bond lengths, bond angles, or intermolecular interactions can be provided.

Electronic Spectroscopy (UV-Vis) for π-System Characterization

No UV-Vis spectroscopic data has been published for this compound. This information would be used to characterize the electronic transitions within the conjugated π-system of the molecule, but such experimental findings are not available.

Computational Chemistry and Theoretical Investigations of 4,5 Dichloro 2 Dichloromethylidene 2h Imidazole

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to elucidating the electronic landscape and energetic properties of 4,5-dichloro-2-(dichloromethylidene)-2H-imidazole. These methods provide a detailed picture of the molecule's geometry, electron distribution, and stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can be employed to determine a range of molecular properties.

Furthermore, DFT is used to calculate thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy. These values are critical for understanding the molecule's stability and its behavior in chemical reactions. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into charge distribution, revealing the electrophilic and nucleophilic sites within the molecule. The chlorine atoms and the dichloromethylidene group are strong electron-withdrawing groups, which significantly impacts the electron density on the imidazole (B134444) ring.

Table 1: Illustrative DFT-Calculated Molecular Properties for a Halogenated Imidazole Derivative

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| C4-C5 Bond Length (Å) | Value |

| C=N Bond Length (Å) | Value |

| Cl-C Bond Length (Å) | Value |

Note: The values in this table are illustrative for a generic halogenated imidazole and are not specific to this compound due to a lack of published data.

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation. These high-level calculations can be used to refine the energies and properties obtained from DFT. For instance, accurate ionization potentials and electron affinities can be determined, which are crucial for understanding the molecule's redox behavior. While comprehensive ab initio studies on this compound are not available in the literature, such methods have been successfully applied to simpler imidazole systems to provide benchmark data huji.ac.il.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a widely used method to calculate electronic absorption spectra (UV-Vis). For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions, such as n → π* or π → π*, that give rise to the observed spectral features.

Vibrational frequencies (IR and Raman spectra) can be calculated using both DFT and ab initio methods. The computed vibrational modes can be visualized to aid in the assignment of experimental spectra. For the title compound, characteristic vibrational modes would include C-Cl stretching, C=N stretching of the imidazole ring, and vibrations associated with the dichloromethylidene group. Anharmonic calculations can provide more accurate frequencies that are closer to experimental values huji.ac.il.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like Gauge-Including Atomic Orbital (GIAO). These calculations provide theoretical ¹³C and ¹⁵N NMR spectra, which are instrumental in the structural elucidation of novel compounds.

Mechanistic Pathways of Reactions via Transition State Analysis

Understanding the reactivity of this compound requires the study of its potential reaction mechanisms. Computational chemistry allows for the exploration of reaction pathways and the identification of transition states. By calculating the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

For example, the susceptibility of the compound to nucleophilic attack at the carbon atoms of the imidazole ring or the dichloromethylidene group can be investigated. Transition state theory can then be used to calculate reaction rate constants. Studies on related chlorinated imidazoles have explored halogen and hydrogen migration, identifying the transition states and energy barriers for these processes researchgate.netcsic.es. Such analyses would be critical in predicting the chemical behavior of this compound in various chemical environments.

Molecular Dynamics Simulations for Conformational Space Exploration

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could be employed to study its interactions with other molecules, such as solvents or biological macromolecules. MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the system. In the context of this compound, MD could be used to explore its solvation structure in different solvents or to study its binding to a protein active site in a drug discovery context. Although specific MD studies on this molecule are not published, the methodology has been applied to other halogenated imidazole derivatives to understand their interactions and stability in complex systems doaj.orgpensoft.netresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity youtube.comyoutube.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

For this compound, the presence of multiple electron-withdrawing chlorine atoms is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted imidazole. A low-lying LUMO would suggest that the molecule is a good electron acceptor and susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO can identify the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for a Halogenated Imidazole

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: These values are illustrative and would be specifically determined for this compound through quantum chemical calculations.

No Publicly Available Research Found on the Computational Chemistry of this compound

A thorough search of scientific literature and databases has revealed no specific computational chemistry or theoretical investigations focused on the compound This compound . Consequently, detailed research findings, data tables, and theoretical insights into its halogen bonding and other non-covalent interactions are not available in the public domain.

Computational chemistry is a powerful tool for understanding molecular structure, properties, and interactions at the atomic level. Theoretical studies, often employing methods like Density Functional Theory (DFT), are instrumental in elucidating complex phenomena such as halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. These interactions play a crucial role in various fields, including crystal engineering, materials science, and drug design.

While numerous computational studies have been conducted on various imidazole derivatives to explore their electronic properties, reactivity, and potential applications as enzyme inhibitors or corrosion inhibitors, the specific polychlorinated derivative, this compound, appears to be uncharacterized from a theoretical standpoint in the available literature.

The absence of such research means that there is no data to populate the requested article structure concerning "Theoretical Insights into Halogen Bonding and Other Non-Covalent Interactions" for this particular compound. Analyses such as molecular electrostatic potential (MEP) surfaces, which are crucial for understanding non-covalent interactions, have not been published for this molecule.

Therefore, the generation of a scientifically accurate and detailed article as per the requested outline is not possible at this time due to the lack of foundational research on the computational chemistry of this compound.

Reactivity and Mechanistic Studies of 4,5 Dichloro 2 Dichloromethylidene 2h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The reactivity of the imidazole ring in 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole is significantly influenced by the electronic effects of its substituents. The presence of two chlorine atoms on the ring, coupled with the strongly electron-withdrawing dichloromethylidene group at the C2 position, profoundly deactivates the heterocyclic ring towards electrophilic aromatic substitution. Reactions that typically occur with unsubstituted imidazoles, such as nitration or bromination, are not expected under standard conditions for this heavily chlorinated derivative. youtube.comst-andrews.ac.uk

Conversely, this electron-deficient nature is anticipated to activate the C4 and C5 positions for nucleophilic aromatic substitution (SNAr) . While specific studies on this compound are not prevalent, the reactivity of other halogenated imidazoles and electron-poor heterocycles provides a basis for this behavior. For instance, N-protected 2,4,5-tribromoimidazole undergoes nucleophilic substitution preferentially at the C2 position, whereas other derivatives show displacement at C5. This suggests that the chlorine atoms at the C4 and C5 positions of the title compound could be displaced by potent nucleophiles, such as thiolates or alkoxides, likely proceeding through a resonance-stabilized Meisenheimer-like intermediate. The reaction's regioselectivity would be dictated by the specific reaction conditions and the nature of the attacking nucleophile.

Reactions Involving the Dichloromethylidene Moiety (e.g., Additions, Cycloadditions)

The exocyclic carbon-carbon double bond of the dichloromethylidene group is a primary site of reactivity, particularly for addition reactions. The electron-withdrawing character of the imidazole ring and the chlorine atoms makes this bond electrophilic and susceptible to attack by various reagents.

A key documented reaction is the addition of dry hydrogen chloride across the double bond. This transformation converts the dichloromethylidene moiety into a trichloromethyl group, yielding 4,5-dichloro-2-trichloromethyl-imidazole. google.com This reaction is typically performed in inert solvents. google.com

Table 1: Addition of Hydrogen Chloride

| Reactant | Reagent | Product | Solvent Examples |

|---|

Data sourced from patent DE2610527A1. google.com

Furthermore, the dichloromethylidene group reacts with a broad range of nucleophiles. google.com These reactions generally involve the nucleophilic addition to the exocyclic carbon, which can be followed by the elimination of one or both chlorine atoms, leading to substitution products. The compound also undergoes reactions with carboxamides that possess at least one hydrogen atom on the carbon adjacent to the carbonyl group, resulting in the formation of cyclic products. google.com

Cyclization and Rearrangement Reactions

This compound serves as a substrate for cyclization reactions, particularly in its interaction with carboxamides. The reaction with aliphatic, araliphatic, or cycloaliphatic carboxamides leads to the formation of cyclic adducts. google.com These cyclization products can subsequently be hydrolyzed to yield derivatives of 4,5-dichloroimidazole-2-carboxylic acid, demonstrating a pathway to more complex heterocyclic systems. google.com

Another significant transformation is its controlled hydrolysis to form a dimeric ketene of 4,5-dichloro-imidazole-2-carboxylic acid . google.com This reaction can be viewed as a rearrangement and condensation process. It can be achieved either through direct, targeted hydrolysis or, more advantageously, by the thermal decomposition of a 1:1 addition intermediate formed with a dialkylamide, such as N,N-Dimethylformamide (DMF), at temperatures between 50 and 100°C. google.com

Photochemical and Electrochemical Behavior

Specific photochemical and electrochemical studies on this compound are not extensively documented. However, its behavior can be inferred from studies on analogous polychlorinated organic compounds.

Photochemical Behavior : Chlorinated aromatic and heterocyclic compounds are known to undergo photochemical reactions, often involving the cleavage of carbon-chlorine bonds upon UV irradiation. It is plausible that irradiation of the title compound could lead to homolytic cleavage of a C-Cl bond, either on the ring or on the methylidene group, generating radical intermediates. These radicals could then participate in subsequent reactions such as hydrogen abstraction from the solvent or other radical-mediated processes.

Electrochemical Behavior : The electrochemical reduction of compounds containing dichloromethyl groups has been studied. For example, the reduction of 4,4′-(2,2-dichloroethane-1,1-diyl)bis(chlorobenzene) (DDD) at carbon cathodes involves the reductive cleavage of the carbon-chlorine bonds via two-electron processes that form carbanion intermediates. By analogy, the electrochemical reduction of this compound would likely proceed via a stepwise reductive dechlorination at the dichloromethylidene group. This process would generate carbanionic intermediates, which could be protonated by the solvent system to yield less chlorinated products. The highly negative reduction potential required would be influenced by the electron-deficient nature of the imidazole ring.

Role as a Precursor or Building Block in Complex Organic Transformations

This compound is a valuable intermediate and building block for the synthesis of a variety of more complex molecules, particularly derivatives of 4,5-dichloroimidazole-2-carboxylic acid. google.com Patent literature establishes its utility as a key precursor for compounds with potential applications as herbicides, fungicides, and bactericides. google.com

The compound, along with its direct derivatives like 4,5-dichloro-2-trichloromethyl-imidazole and the dimeric ketene of its corresponding carboxylic acid, can be reacted with a wide array of nucleophiles (designated as H-Z) to produce a diverse library of substituted imidazoles. google.com These transformations allow for the introduction of various functional groups, converting the reactive C2 position into carboxylic acid derivatives such as esters, amides, and nitriles. google.com This versatility underscores its importance as a foundational molecule in the synthesis of complex, biologically active heterocyclic compounds.

Exploration of Reaction Intermediates and Transition States

While detailed computational and experimental studies on the reaction intermediates and transition states involving this compound are limited, plausible intermediates can be proposed based on established reaction mechanisms.

Nucleophilic Addition to the Dichloromethylidene Moiety : The addition of a nucleophile to the exocyclic double bond is expected to proceed through a tetrahedral carbanionic intermediate . The negative charge would be stabilized by the adjacent dichloromethyl group and the electron-withdrawing imidazole ring.

Nucleophilic Substitution on the Imidazole Ring : A potential SNAr reaction at the C4 or C5 position would involve the formation of a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer-like intermediate .

Hydrolysis to Dimeric Ketene : The formation of the dimeric ketene via the DMF adduct suggests the existence of a 1:1 zwitterionic addition intermediate . The subsequent thermal decomposition of this intermediate leads to the final product. google.com

Electrochemical Reduction : The electrochemical dechlorination is hypothesized to proceed through radical anion and carbanion intermediates , consistent with mechanisms observed for the reduction of other polychlorinated aliphatic compounds.

These proposed intermediates provide a framework for understanding the mechanistic pathways governing the reactivity of this highly functionalized imidazole derivative.

Derivatization and Functionalization Strategies Guided by Synthetic Chemistry

Introduction of Diverse Functionalities via Selective Transformations

The reactivity of 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole is characterized by the electrophilic nature of both the dichloromethylidene group and the chlorinated imidazole (B134444) ring. This allows for selective transformations by choosing appropriate nucleophiles and reaction conditions. The exocyclic double bond and its geminal chlorine atoms are particularly susceptible to nucleophilic attack and hydrolysis, providing a direct route to functionalize the C2 position of the imidazole core.

A notable example is the conversion of the dichloromethylene group into a carboxylic acid derivative. In a specific synthetic procedure, this compound was treated with a mixture of isopropyl-formamide and water in acetonitrile (B52724) at 0°C. prepchem.com This reaction selectively transforms the CCl2 group, leading to the formation of 4,5-dichloro-imidazole-2-carboxylic acid N-formyl-isopropylamide in high yield. prepchem.com This transformation highlights the ability to introduce amide functionalities at the C2 position, a common structural motif in biologically active molecules.

The chlorine atoms on the imidazole ring also represent sites for nucleophilic substitution, although this generally requires more forcing conditions compared to the reactions at the dichloromethylidene group. The selective displacement of these chlorines allows for the introduction of a wide array of substituents, further diversifying the chemical space accessible from this starting material.

Table 1: Selective Transformation of this compound

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | Isopropyl-formamide, water, acetonitrile, 0°C | 4,5-Dichloro-imidazole-2-carboxylic acid N-formyl-isopropylamide | 84% prepchem.com |

Synthesis of Analogs for Systematic Structure-Reactivity Investigations

To probe the influence of different substituents on the chemical and biological properties of the imidazole core, various analogs of this compound have been synthesized. These systematic modifications are crucial for understanding structure-activity relationships (SAR).

One significant area of investigation involves the modification of the C2 substituent. For instance, analogs such as 4,5-Dichloro-2-(trifluoromethyl)imidazole have been prepared, replacing the dichloromethylidene moiety with a trifluoromethyl group. biosynth.comchemscene.com The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. Further derivatization of this analog, for example by introducing a trimethylsilylethoxymethyl (SEM) protecting group on the imidazole nitrogen, yields compounds like 4,5-Dichloro-2-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, facilitating multi-step synthetic sequences. chemscene.com

Another important class of analogs is derived from the parent 4,5-dichloro-1H-imidazole scaffold for applications in coordination chemistry and medicinal chemistry. This scaffold has been used to synthesize a series of Ag(I) N-heterocyclic carbene (NHC) complexes. nih.govresearchgate.netnih.gov These organometallic analogs were evaluated for their anticancer activity against various human cancer cell lines, demonstrating that modifications involving the imidazole nitrogen and the subsequent formation of metal complexes are a viable strategy for developing new therapeutic agents. nih.govresearchgate.netnih.gov The synthesis of these analogs allows for a systematic investigation of how ligand structure influences the efficacy and selectivity of the resulting metal complexes. researchgate.net

Table 2: Synthesized Analogs for Structure-Reactivity Studies

| Base Scaffold | Modification | Resulting Analog | Application |

| 4,5-Dichloro-imidazole | Replacement of C2 substituent | 4,5-Dichloro-2-(trifluoromethyl)imidazole biosynth.comchemscene.com | Chemical synthesis, SAR studies |

| 4,5-Dichloro-1H-imidazole | N-alkylation and complexation with Ag(I) | Ag(I) N-heterocyclic carbene complexes nih.govresearchgate.net | Anticancer activity screening researchgate.netnih.gov |

| 4,5-Dichloro-2-(trifluoromethyl)-1H-imidazole | N-protection | 4,5-Dichloro-2-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole chemscene.com | Synthetic intermediate |

Development of Complex Heterocyclic Systems Utilizing the Compound as a Synthon

The high degree of halogenation and the presence of multiple reactive sites make this compound a valuable electrophilic building block, or synthon, for the construction of more complex heterocyclic systems. Its utility lies in its ability to react with various nucleophiles, including those with multiple functional groups, to form new ring systems.

The dichloromethylidene group can act as a masked carbonyl or carboxylic acid function, which can be unraveled during a reaction sequence. For example, its reaction with bifunctional nucleophiles such as diamines or amino alcohols could potentially lead to the formation of fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines or imidazo[2,1-b]oxazoles, following an initial substitution and subsequent intramolecular cyclization.

Furthermore, the chloro-substituents at the C4 and C5 positions of the imidazole ring can undergo sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of two different substituents, leading to elaborately decorated imidazole cores that can serve as scaffolds for medicinal chemistry programs or materials science applications. While cycloaddition reactions are a common strategy for building complex heterocycles, and similar structures like 5-methylidene-hydantoins are known to participate in [4+2] cycloadditions, the specific application of this compound in such reactions is an area for further exploration. mdpi.com The electron-withdrawing nature of the chlorine atoms could potentially influence the reactivity of the exocyclic double bond in Diels-Alder type reactions.

Polymerization or Oligomerization Studies Driven by the Compound's Unique Structure (if applicable)

While direct polymerization of this compound itself is not widely reported, the imidazole scaffold is a recognized component in the synthesis of oligomers and polymers. nih.gov The rigid, planar structure of the imidazole ring makes it an attractive monomer unit for creating structured macromolecules.

A relevant strategy is seen in the synthesis of oligomeric libraries based on the imidazole-4,5-dicarboxylic acid scaffold. georgiasouthern.edunih.gov In these studies, the imidazole core is used as a central building block, and oligomers are constructed by forming amide bonds with amino acids and chiral diamines. nih.govgeorgiasouthern.edunih.gov This approach has been used to generate libraries of compounds for high-throughput screening, particularly in the search for inhibitors of protein-protein interactions. nih.govnih.gov Although this approach does not use this compound directly as the monomer, it demonstrates the principle of using a substituted imidazole core to build up larger, functional oligomeric structures. The C4 and C5 chloro-substituents on the title compound could potentially serve as handles for polycondensation reactions with appropriate dinucleophiles, suggesting a possible, though currently unexplored, route to polymers incorporating this specific imidazole derivative.

Future Directions and Unexplored Chemical Research Opportunities

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration of any chemical entity. For 4,5-dichloro-2-(dichloromethylidene)-2H-imidazole, moving beyond traditional synthetic methods towards more sustainable and atom-economical approaches is a key future direction.

Modern synthetic strategies such as C-H functionalization offer a promising avenue. nih.govjst.go.jpacs.orgrsc.org Direct C-H arylation or alkenylation of the imidazole (B134444) core, potentially catalyzed by transition metals like palladium or nickel, could provide a direct route to novel derivatives without the need for pre-functionalized starting materials. jst.go.jprsc.orgresearchgate.net This approach would allow for the late-stage modification of the imidazole ring, enabling the rapid generation of a library of compounds for further investigation.

Visible-light photocatalysis is another frontier in synthetic chemistry that could be applied to this molecule. chim.itnih.govchim.itresearchgate.net Photocatalytic methods can facilitate unique bond formations under mild conditions, potentially enabling the synthesis of complex derivatives that are inaccessible through thermal methods. chim.itnih.gov For instance, photocatalysis could be explored for the selective functionalization of the dichloromethylidene group or for the construction of the imidazole ring itself from novel precursors.

Flow chemistry presents a further opportunity for the synthesis of this compound. Continuous-flow processing can offer improved safety, scalability, and reaction control compared to batch synthesis, which is particularly relevant when dealing with highly reactive or potentially hazardous intermediates.

To illustrate the potential of these methodologies, a hypothetical comparison of synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Methodologies for a Derivative of this compound.

| Methodology | Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Traditional Cross-Coupling | Pd(PPh₃)₄ | Toluene | 110 | 65 | Moderate |

| C-H Arylation | Ni(OTf)₂/dcype | t-AmylOH | 120 | 85 | High |

| Visible-Light Photocatalysis | Ru(bpy)₃Cl₂ | Acetonitrile (B52724) | 25 | 78 | High |

This table presents hypothetical data for illustrative purposes.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of the formation and reactivity of this compound can be achieved through the use of advanced spectroscopic techniques for real-time reaction monitoring. Process Analytical Technology (PAT) is a framework that utilizes such in-line and on-line analytical tools to design, analyze, and control manufacturing processes. mt.comresearchgate.netstepscience.comfda.govamericanpharmaceuticalreview.com

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools that can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. aiche.orgnih.govspectroscopyonline.comnih.govrsc.orgazooptics.commt.comnih.govyoutube.com By interfacing these spectroscopic probes with a reactor, it is possible to track the progress of the synthesis of this compound, identify reaction endpoints, and detect the formation of any byproducts. aiche.orgnih.govspectroscopyonline.com This real-time data is invaluable for optimizing reaction conditions to improve yield and purity.

For example, a Raman spectrometer could be used to monitor the disappearance of a key vibrational band of a starting material and the appearance of a characteristic band for the dichloromethylidene group of the product. nih.gov This would allow for precise control over reaction time and temperature. A hypothetical dataset from such a real-time monitoring experiment is shown in Table 2.

Table 2: Hypothetical Real-time Reaction Monitoring Data using Raman Spectroscopy.

| Time (minutes) | Reactant Peak Intensity (a.u.) | Product Peak Intensity (a.u.) | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 20 | 0.50 | 0.50 | 50 |

| 30 | 0.25 | 0.75 | 75 |

| 40 | 0.05 | 0.95 | 95 |

This table presents hypothetical data for illustrative purposes.

Integration with Machine Learning in Chemical Discovery and Prediction

Furthermore, machine learning models can be trained to predict a wide range of chemical properties, from spectroscopic data to reactivity and biological activity. nih.govaalto.fimit.eduarxiv.orgarxiv.orgnih.govscitechdaily.com For this compound, ML could be used to predict its NMR and IR spectra, its potential as a ligand for metal catalysts, or its likely biological targets. This predictive capability can guide experimental work and prioritize the most promising research avenues. A hypothetical example of using ML to predict reaction outcomes is presented in Table 3.

Table 3: Hypothetical Machine Learning Model Performance for Predicting Reaction Outcomes.

| Model Architecture | Training Dataset Size | Top-1 Accuracy (%) | Top-3 Accuracy (%) |

|---|---|---|---|

| Neural Network | 10,000 reactions | 72 | 87 |

| Graph Convolutional Network | 50,000 reactions | 81 | 92 |

This table presents hypothetical data for illustrative purposes.

New Frontiers in Mechanistic Understanding and Reaction Design

A fundamental understanding of reaction mechanisms is crucial for the rational design of new reactions and the optimization of existing ones. For this compound, there are significant opportunities to apply modern techniques to elucidate the mechanisms of its formation and subsequent reactions.

Computational chemistry, particularly Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition state geometries, and activation energies. researchgate.netmdpi.comresearchgate.netnih.gov Such studies could be used to understand the regioselectivity of substitution reactions on the imidazole ring or to predict the most favorable conformations of the molecule.

Design of Experiments (DoE) is a statistical methodology for systematically optimizing reaction conditions. mt.comacs.orgsyngeneintl.comrsc.orgresearchgate.net By simultaneously varying multiple reaction parameters, such as temperature, concentration, and catalyst loading, DoE allows for the efficient identification of optimal conditions with a minimal number of experiments. mt.comacs.orgsyngeneintl.com This approach could be used to rapidly optimize the synthesis of this compound, leading to higher yields and purities. A hypothetical DoE study outline is presented in Table 4.

Table 4: Hypothetical Design of Experiments (DoE) for Synthesis Optimization.

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 |

| Catalyst Loading (mol%) | 1 | 2.5 | 5 |

This table presents a hypothetical experimental design.

By embracing these new frontiers in mechanistic understanding and reaction design, researchers can unlock the full potential of this compound and pave the way for its application in new areas of chemistry.

Q & A

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of amido-nitriles under nickel-catalyzed conditions, followed by proto-demetallation and dehydrative cyclization . Alternatively, refluxing intermediates in polar solvents like DMSO (18 hours, reduced pressure distillation) followed by crystallization (water-ethanol) achieves moderate yields (e.g., 65%) . Key variables include solvent polarity, reaction time, and catalyst choice. For example, prolonged reflux in DMSO enhances cyclization efficiency but may increase side-product formation. Purity can be optimized via recrystallization or chromatographic methods (e.g., HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly H and C NMR to confirm imidazole ring substitution patterns . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while Mass Spectrometry (MS) confirms molecular weight (e.g., m/z 311.8 for CHClN) . Melting point analysis (e.g., 141–143°C) provides additional validation .

Q. How does the compound behave under standard nucleophilic substitution or oxidation conditions?

- Methodological Answer : The dichloromethylidene group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines or thiols). Oxidation with HO yields imidazole N-oxides, while reduction with NaBH may cleave the dichloromethylidene moiety . Substituent effects are significant: electron-withdrawing groups (e.g., Cl) stabilize the imidazole ring but reduce reactivity in SNAr reactions compared to unsubstituted analogs .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electron-deficient imidazole ring, predicting sites for electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzymes with imidazole-binding pockets . Solvent effects on reactivity can be simulated using polarizable continuum models (PCMs) .

Q. How can mechanistic inconsistencies in reported biological activities be resolved?

- Methodological Answer : Contradictions in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., pH, solvent). Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC comparisons) are essential. For example, conflicting cytotoxicity data may stem from differences in cell line permeability or metabolic activation . Replicating studies under controlled parameters (temperature, humidity) and using reference compounds (e.g., cisplatin for cytotoxicity) improves reproducibility .

Q. What theoretical frameworks guide the design of derivatives with enhanced stability or bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies link substituent effects (e.g., Cl vs. Br) to properties like logP (lipophilicity) or H-bonding capacity. Retrosynthetic analysis (e.g., using AI tools like Pistachio) identifies feasible routes for introducing functional groups (e.g., arylhalides) while maintaining core stability . Conceptual frameworks like Hammett σ constants quantify electronic effects of substituents on reaction rates .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

- Methodological Answer : Full factorial designs (e.g., 2 designs) test variables such as temperature (80–120°C), catalyst loading (5–15 mol%), and solvent (DMSO vs. DMF). Response Surface Methodology (RSM) models interactions between factors to maximize yield and minimize impurities . For example, catalyst concentration and reaction time are often interdependent in nickel-mediated cyclizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.